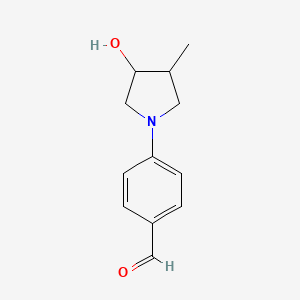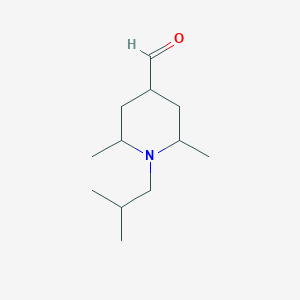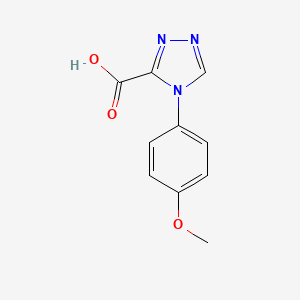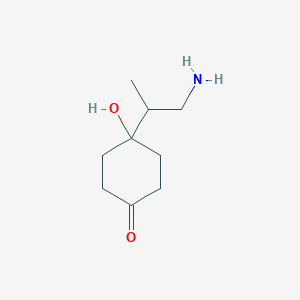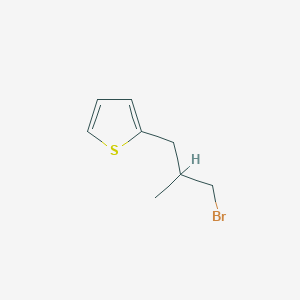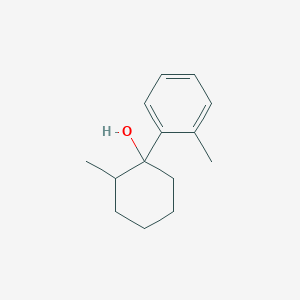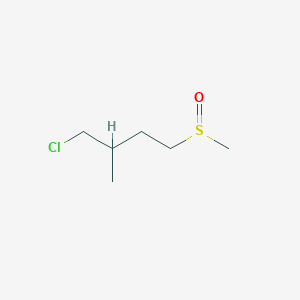
1-Chloro-4-methanesulfinyl-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methanesulfinyl-2-methylbutane is an organic compound characterized by the presence of a chlorine atom, a methanesulfinyl group, and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methanesulfinyl-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methanesulfinyl-2-methylbutane using thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methanesulfinyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 1-chloro-4-methyl-2-methylbutane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), amines
Major Products:
Oxidation: 1-Chloro-4-methanesulfonyl-2-methylbutane
Reduction: 1-Chloro-4-methyl-2-methylbutane
Substitution: Corresponding alcohols or amines
Aplicaciones Científicas De Investigación
1-Chloro-4-methanesulfinyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-chloro-4-methanesulfinyl-2-methylbutane exerts its effects depends on the specific reaction or application. In biological systems, the methanesulfinyl group can interact with enzymes, altering their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different properties.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes that process sulfinyl groups.
Nucleophilic Substitution: The chlorine atom can be targeted by nucleophiles, leading to various substitution products.
Comparación Con Compuestos Similares
1-Chloro-4-methanesulfinyl-2-methylbutane can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2-methylbutane: Lacks the methanesulfinyl group, making it less reactive in oxidation reactions.
4-Methanesulfinyl-2-methylbutane: Lacks the chlorine atom, limiting its use in nucleophilic substitution reactions.
1-Chloro-4-methanesulfonyl-2-methylbutane: Contains a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and applications.
By comparing these compounds, the unique combination of functional groups in this compound is evident, making it a versatile and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13ClOS |
|---|---|
Peso molecular |
168.69 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C6H13ClOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3 |
Clave InChI |
GHYPKZXSMALBJT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



